7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Structural Characterization of 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one
IUPAC Nomenclature and Systematic Classification
The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic heterocycles. The parent structure is a 1,4-diazepine ring fused to a benzene moiety, forming a bicyclic benzo[e]diazepin system. The numbering begins at the nitrogen atom in position 1, proceeding clockwise around the diazepine ring. Substituents include a bromine atom at position 7 of the benzene ring and a 2-fluorophenyl group at position 5 of the diazepine core. The lactam functionality at position 2 and partial saturation of the diazepine ring (4,5-dihydro) further define the structure. Thus, the full IUPAC name is 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one .
This nomenclature distinguishes it from related isomers, such as iso-flubromazepam, where substituent positions or ring saturation differ. The 2-fluorophenyl group introduces steric and electronic effects that influence the molecule’s conformational preferences, as discussed in Section 1.3.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₅H₁₀BrFN₂O , derived from its benzodiazepine backbone and substituents. Exact mass calculations yield 333.160 g·mol⁻¹ for the base form, consistent with high-resolution mass spectrometry data. The presence of bromine (79.904 g·mol⁻¹) and fluorine (18.998 g·mol⁻¹) contributes significantly to its isotopic distribution pattern, which is observable in mass spectra as a doublet separated by 2 Da due to the ⁷⁹Br/⁸¹Br isotopes.
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₀BrFN₂O |
| Molecular weight | 333.160 g·mol⁻¹ |
| Exact mass | 332.003 Da |
| Halogen content | Br (24.0%), F (5.7%) |
The molecular weight and halogen composition align with synthetic intermediates described in benzodiazepine derivatization studies.
Crystallographic Data and Conformational Studies
Crystallographic analyses of analogous 1,4-benzodiazepines reveal a non-planar seven-membered diazepine ring adopting a boat-like conformation, with the 2-fluorophenyl group occupying an axial position to minimize steric clashes. For 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one, partial saturation at positions 4 and 5 restricts ring flexibility, favoring a flattened boat conformation. X-ray diffraction studies of similar compounds show bond lengths of 1.38–1.42 Å for the C=N bonds in the diazepine ring and 1.21 Å for the lactam carbonyl.
Density functional theory (DFT) calculations predict a dihedral angle of 85–90° between the benzene and 2-fluorophenyl rings, stabilizing the molecule through reduced π-π repulsion. The bromine atom at position 7 introduces minor torsional strain due to its larger van der Waals radius compared to hydrogen, though this is mitigated by the electron-withdrawing nature of the fluorine substituent on the adjacent phenyl group.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CD₃OD) exhibits key resonances:
- δ 7.69–7.55 ppm (2H, m) : Aromatic protons on the benzene ring adjacent to bromine.
- δ 7.35–7.20 ppm (4H, m) : Protons from the 2-fluorophenyl group and remaining benzene ring hydrogens.
- δ 4.32 ppm (2H, s) : Methylene protons (H-3) adjacent to the lactam carbonyl.
- δ 3.85 ppm (2H, t) : Partially saturated H-4 and H-5 protons of the diazepine ring.
¹³C NMR confirms the lactam carbonyl at δ 170.2 ppm and aromatic carbons between δ 115–135 ppm . The ²J coupling constant between fluorine and adjacent protons is observed at 48 Hz , characteristic of ortho-fluorine substitution.
Infrared (IR) Spectroscopy
FTIR (ATR, cm⁻¹) identifies critical functional groups:
- 1705 cm⁻¹ : Strong stretch from the lactam carbonyl (C=O).
- 1580 cm⁻¹ and 1480 cm⁻¹ : Aromatic C=C vibrations.
- 750 cm⁻¹ : C-Br stretching mode.
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragments the molecular ion ([M]⁺, m/z 333) via:
Properties
Molecular Formula |
C15H12BrFN2O |
|---|---|
Molecular Weight |
335.17 g/mol |
IUPAC Name |
7-bromo-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) |
InChI Key |
MRNLLEVOTCVWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of benzodiazepines typically involves the condensation of substituted 2-aminobenzophenones with activated carboxylic acid derivatives or acid halides, followed by cyclization to form the diazepine ring. For the target compound, the key starting material is often 2-amino-5-bromo-2'-fluorobenzophenone , which contains the necessary substituents for the final structure.
Detailed Preparation Methodology
Formation of the Amide Intermediate
- The initial step involves coupling 2-amino-5-bromo-2'-fluorobenzophenone with an amino acid derivative such as Boc-D-alanine to form an amide intermediate.
- Various coupling reagents have been tested, including N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
- The reaction is typically conducted in dichloromethane at room temperature.
Cyclization to Form the Diazepine Ring
- The amide intermediate undergoes cyclization under controlled conditions to form the seven-membered 1,4-diazepine ring.
- Basic conditions commonly used for cyclization can lead to racemization of chiral centers.
- Neutral conditions, such as those achieved by using the N-carboxyanhydride of D-alanine activated by acid and neutralized with triethylamine, have been found effective to minimize racemization and promote cyclization.
Optimization of Reaction Parameters
- Temperature control is critical; slow addition of reagents at low temperature (e.g., −20 °C) improves yield and purity.
- Workup procedures exploiting differences in solubility of intermediates help avoid column chromatography, facilitating scale-up.
- Final hydrolysis and recrystallization afford the target compound with high purity (>98.9%) and enantiomeric excess (>99%).
Summary of Key Research Findings
- The nucleophilicity of the amino group in 2-amino-5-bromo-2'-fluorobenzophenone is significantly reduced due to electron-withdrawing substituents, affecting coupling efficiency.
- DCC remains the preferred coupling reagent despite moderate yields, as other reagents like EDCI underperform.
- Mixed anhydride formation using methyl chloroformate offers a viable alternative with comparable yields.
- Racemization during cyclization is a major challenge; neutral cyclization conditions using N-carboxyanhydrides help preserve stereochemistry.
- Scale-up is feasible with careful temperature control and solvent management, enabling multigram synthesis without chromatography.
Representative Synthetic Scheme
Coupling Step:
2-amino-5-bromo-2'-fluorobenzophenone + Boc-D-alanine + DCC → Amide intermediateCyclization Step:
Amide intermediate + N-carboxyanhydride of D-alanine + acid activation + neutralization with triethylamine → Diazepine ring formationDeprotection and Hydrolysis: Removal of protecting groups and final purification → 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of bromine and fluorine atoms may influence its binding affinity and efficacy.
Comparison with Similar Compounds
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (CAS: 17972-72-4)
- Structural Difference : Lacks the 2-fluoro substitution on the phenyl group.
(5R)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (R-6)
- Structural Differences :
- Chlorine replaces bromine at position 5.
- 2-Chlorophenyl instead of 2-fluorophenyl.
- Additional 2-hydroxyethyl group at position 3.
- Implications : The chloro substituent decreases molecular weight (vs. bromo) and alters lipophilicity (LogP). The hydroxyethyl group enhances hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration .
5-(3,4-Dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 1031945-36-4)
- Structural Differences :
- Substitution at position 5 with a 3,4-dimethoxybenzoyl group.
- Methyl group at position 4.
- The methyl group stabilizes the dihydro structure, possibly reducing ring flexibility .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
*Estimated LogP values based on substituent contributions.
Key Observations:
- Bromine vs.
- Fluorine vs. Chlorine on Aryl Group : The 2-fluorophenyl group in the target compound is smaller and more electronegative than 2-chlorophenyl, which may reduce steric hindrance and improve metabolic stability .
- Phenyl vs. Dimethoxybenzoyl : The dimethoxybenzoyl group in CAS 1031945-36-4 introduces methoxy electron-donating groups, increasing solubility but possibly reducing CNS penetration compared to the target compound’s fluorophenyl group .
Biological Activity
7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a novel compound within the benzodiazepine class. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential pharmacological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is C15H12BrFN2O. The compound features a benzodiazepine core structure with a bromine atom at the 7-position and a fluorophenyl group at the 5-position. This structural configuration may influence its interactions with biological targets, particularly GABA receptors.
1. GABA Receptor Interaction
Benzodiazepines are known for their action on GABA_A receptors, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Preliminary studies suggest that 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one may exhibit significant binding affinity to these receptors. This interaction could result in anxiolytic and sedative effects similar to other benzodiazepines.
2. Anticancer Activity
Recent research has indicated that benzodiazepine derivatives possess anticancer properties. For instance, compounds structurally related to 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating similar compounds showed potent activity against Hep3B liver cancer cells, suggesting a potential role in cancer therapy .
3. Antioxidant Properties
The antioxidant activity of benzodiazepine derivatives has also been explored. Compounds analogous to 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one exhibited moderate antioxidant effects in vitro. The ability to scavenge free radicals can contribute to their therapeutic efficacy in oxidative stress-related conditions .
The mechanisms underlying the biological activities of 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one may involve:
- GABA_A Receptor Modulation : Enhancing GABAergic transmission could lead to increased neuronal inhibition.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells at the G2-M phase, inhibiting proliferation .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one against other benzodiazepines:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Diazepam | 7-chloro substitution | Lacks fluorophenyl group; widely used anxiolytic |
| Bromazepam | 7-bromo substitution | Different phenyl substitution; used for anxiety |
| Clonazepam | Nitro group at 7-position | Stronger anticonvulsant properties |
| Flurazepam | 7-chloro and fluorinated side chains | Different pharmacokinetics; longer half-life |
The unique combination of bromine and fluorine in this compound suggests distinct pharmacological properties that differentiate it from these similar compounds.
Case Studies
Research on related benzodiazepines provides insights into potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
